

Methods for Generating an sseF Deletion Mutant in Salmonella Typhimurium

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Salmonella enterica serovar Typhimurium is a facultative intracellular pathogen that utilizes a type III secretion system (T3SS) to inject effector proteins into host cells, thereby manipulating host cellular processes to promote its survival and replication.[1][2] One such effector, SseF, encoded within the Salmonella Pathogenicity Island 2 (SPI-2), plays a crucial role in the biogenesis of the Salmonella-containing vacuole (SCV) and the establishment of an intracellular replicative niche.[3][4] Specifically, SseF, in conjunction with its chaperone SscB and another effector protein SseG, interacts with host cell proteins like Rab1A and ACBD3 to modulate endosomal trafficking, anchor the SCV at the Golgi network, and inhibit autophagy.[1][5][6][7] Given its significance in virulence, the generation of sseF deletion mutants is a fundamental step in studying Salmonella pathogenesis and developing potential therapeutic interventions.

These application notes provide detailed protocols for three widely used methods to generate an sseF deletion mutant in Salmonella Typhimurium: Lambda Red Recombinase-Mediated Recombination, Suicide Vector-Based Gene Replacement, and CRISPR-Cas9-Mediated Gene Editing.

Comparative Overview of Gene Deletion Methods

The choice of method for generating an sseF deletion mutant depends on factors such as the desired precision, efficiency, and the availability of specific molecular tools. The following table summarizes the key characteristics of the three primary methods.

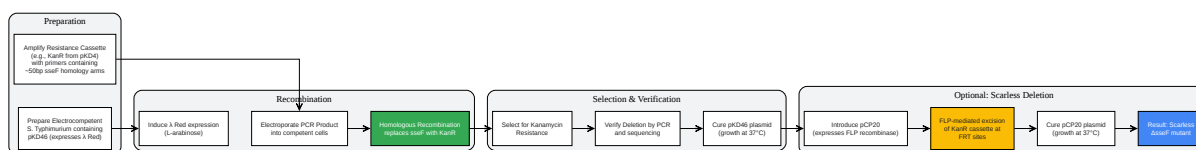
Feature	Lambda Red Recombinase	Suicide Vector-Based Gene Replacement	CRISPR-Cas9-Mediated Gene Editing
Principle	Homologous recombination mediated by phage λ Red enzymes (Gam, Beta, Exo).[8]	Two-step homologous recombination involving a suicide plasmid that cannot replicate in the host.	dsDNA break induced by Cas9 nuclease guided by a specific sgRNA, followed by host repair.[9]
Homology Region	Short (40-50 bp) homology arms flanking a resistance cassette.[10][11]	Long (500-1000 bp) homology arms flanking a resistance cassette.	Short protospacer adjacent motif (PAM) sequence and a 20-nucleotide guide sequence.
Efficiency	High for initial integration.[10]	Lower efficiency, often requires multiple screening steps.	High efficiency, but can have off-target effects.
"Scarless" Deletion	Possible with subsequent removal of the resistance cassette using FLP recombinase.[10]	Can be designed to be scarless.	Can be designed to be scarless.
Speed	Relatively fast.	Time-consuming due to multiple recombination and curing steps.[12]	Can be rapid, especially with optimized systems.
Key Components	pKD46 plasmid (expresses Red recombinase), pKD-series plasmids (template for resistance cassettes). [10]	Suicide vector (e.g., pCVD442, pRE112) with a counter-selectable marker (e.g., sacB).	pCas9 plasmid (expresses Cas9 and guide RNA).[13][14]

Experimental Protocols

Method 1: Lambda Red Recombinase-Mediated Deletion of sseF

This is the most commonly used method for generating gene deletions in *Salmonella* and other enteric bacteria.[10][11][15] It relies on the expression of the bacteriophage λ Red recombination system, which facilitates the homologous recombination of a PCR product (typically an antibiotic resistance cassette) into the bacterial chromosome.[8]

Workflow for Lambda Red Recombination



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Caption: Workflow for sseF deletion using Lambda Red Recombinase.

Detailed Protocol:

- Primer Design and Amplification of the Resistance Cassette:
 - Design primers to amplify a desired antibiotic resistance cassette (e.g., kanamycin resistance, KanR) from a template plasmid (e.g., pKD4).

- The forward primer should contain 40-50 nucleotides of homology to the region immediately upstream of the sseF start codon, followed by the sequence for priming on the resistance cassette.
- The reverse primer should contain 40-50 nucleotides of homology to the region immediately downstream of the sseF stop codon, followed by the reverse priming sequence for the cassette.
- Perform PCR to amplify the resistance cassette with the flanking sseF homology regions. Purify the PCR product.
- Preparation of Electrocompetent *S. Typhimurium*:
 - Transform the wild-type *S. Typhimurium* strain with the temperature-sensitive plasmid pKD46, which carries the genes for the λ Red recombinase under the control of an arabinose-inducible promoter. Select for ampicillin-resistant colonies at 30°C.
 - Grow an overnight culture of *S. Typhimurium* (pKD46) in LB broth with ampicillin at 30°C.
 - Inoculate a fresh culture with the overnight culture and grow at 30°C to an OD600 of 0.4-0.6.
 - Induce the expression of the λ Red enzymes by adding L-arabinose to a final concentration of 0.2% and continue to grow for 1-2 hours at 30°C.[\[16\]](#)
 - Prepare electrocompetent cells by washing the bacterial pellet multiple times with ice-cold sterile 10% glycerol.
- Electroporation and Recombination:
 - Add the purified PCR product (approximately 100-200 ng) to the electrocompetent cells.[\[10\]](#)
 - Electroporate the mixture using standard electroporation settings (e.g., 2.5 kV, 25 μ F, 200 Ω).
 - Immediately recover the cells in 1 mL of SOC medium and incubate at 37°C for 2-3 hours to allow for recombination and expression of the antibiotic resistance gene.

- Selection and Verification of Mutants:
 - Plate the recovered cells on LB agar plates containing kanamycin to select for colonies where the *sseF* gene has been replaced by the KanR cassette.
 - Verify the correct insertion of the resistance cassette and the deletion of the *sseF* gene by PCR using primers that flank the *sseF* locus. The PCR product from the mutant will be a different size than the product from the wild-type.
 - Further confirmation can be achieved by DNA sequencing of the PCR product.
- Curing of the Helper Plasmid:
 - To remove the temperature-sensitive pKD46 plasmid, streak the confirmed mutant colonies on LB agar without ampicillin and incubate at 37°C or 42°C. The plasmid will be lost at this non-permissive temperature.
 - Verify the loss of the plasmid by testing for ampicillin sensitivity.
- (Optional) Scarless Deletion:
 - If a "scarless" deletion is desired (i.e., removal of the antibiotic resistance marker), the resistance cassette should be flanked by FLP recombinase target (FRT) sites (as in the pKD-series plasmids).
 - Transform the mutant with the pCP20 plasmid, which expresses the FLP recombinase.
 - The FLP recombinase will recognize the FRT sites and excise the resistance cassette, leaving behind a small "scar" sequence.
 - Cure the pCP20 plasmid by growing at 37°C or 42°C.

Method 2: Suicide Vector-Based Gene Replacement

This classical method involves the use of a suicide plasmid that can replicate in a donor *E. coli* strain but not in the recipient *S. Typhimurium*.[\[12\]](#) The process typically involves two homologous recombination events.

Detailed Protocol:

- Construction of the Suicide Vector:
 - Amplify two fragments of DNA (~500-1000 bp each) corresponding to the upstream and downstream regions of the *sseF* gene.
 - Clone these two fragments into a suicide vector (e.g., containing the R6K ori and a counter-selectable marker like *sacB*) on either side of an antibiotic resistance cassette. The *sacB* gene confers sensitivity to sucrose.
 - Transform the final construct into a suitable *E. coli* donor strain (e.g., one that provides the π protein required for the replication of the R6K ori).
- Conjugation and First Recombination Event (Integration):
 - Transfer the suicide vector from the *E. coli* donor to the recipient *S. Typhimurium* via conjugation.
 - Select for *S. Typhimurium* transconjugants that have integrated the suicide vector into their chromosome via a single homologous recombination event. This is done by plating on a medium that selects for the recipient strain and the antibiotic resistance marker on the plasmid.
- Second Recombination Event (Excision):
 - Grow the single-crossover integrants in a medium without antibiotic selection but containing sucrose. This selects for cells that have undergone a second homologous recombination event, leading to the excision of the vector backbone and the *sacB* gene.
 - This second recombination can result in either the restoration of the wild-type *sseF* gene or the desired *sseF* deletion with the antibiotic resistance cassette remaining.
- Screening and Verification:
 - Screen the sucrose-resistant colonies for the desired deletion mutant phenotype (e.g., loss of the plasmid-encoded antibiotic resistance and retention of the cassette's resistance).

- Confirm the sseF deletion by PCR and DNA sequencing.

Method 3: CRISPR-Cas9-Mediated Gene Editing

The CRISPR-Cas9 system offers a powerful and efficient way to create targeted gene deletions.[17] It uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific target sequence in the genome, where it creates a double-strand break (DSB). The cell's DNA repair machinery can then be exploited to introduce the desired deletion.

Detailed Protocol:

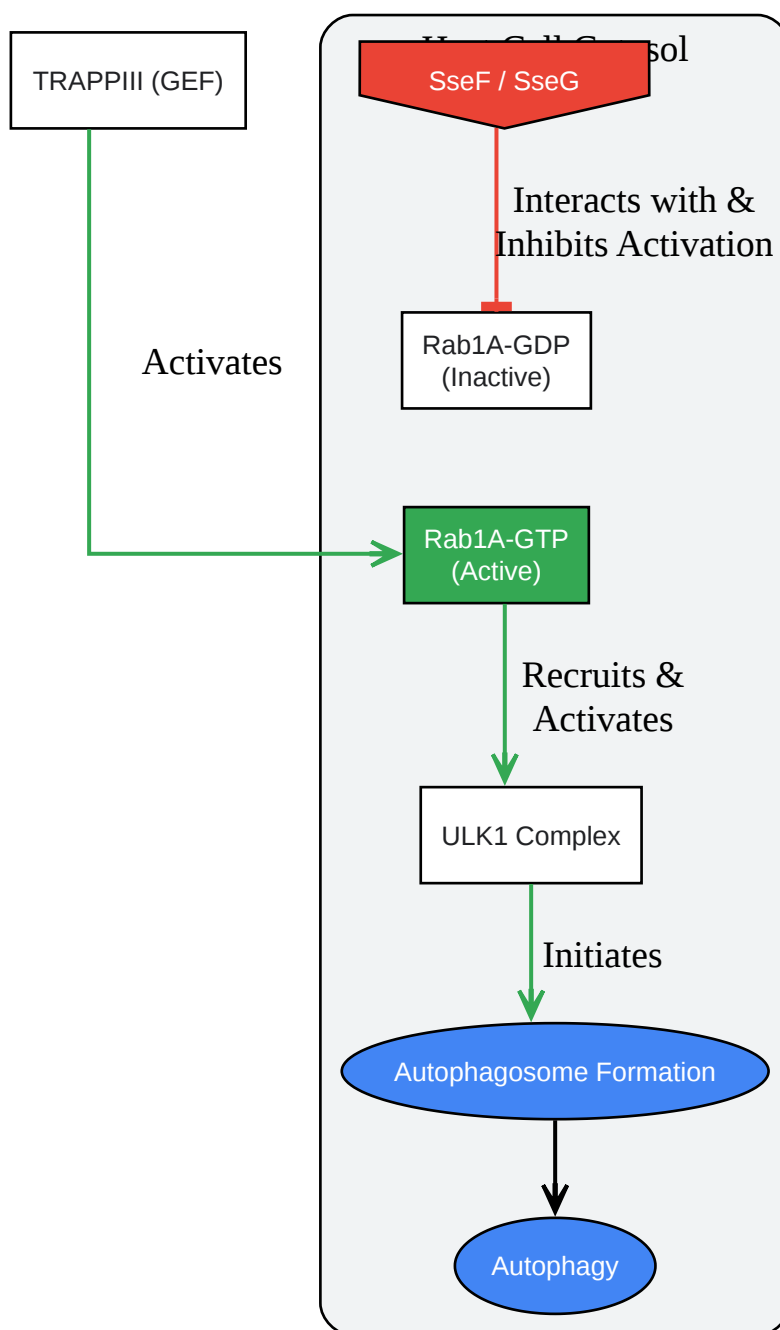
- Design and Construction of the CRISPR-Cas9 Plasmid:
 - Design a specific gRNA that targets a sequence within the sseF gene. The target sequence must be adjacent to a Protospacer Adjacent Motif (PAM).
 - Clone the gRNA sequence into a plasmid that also expresses the Cas9 nuclease.
 - Design and synthesize a DNA repair template consisting of an antibiotic resistance cassette flanked by homologous regions upstream and downstream of the intended deletion site in the sseF gene.
- Transformation and Gene Editing:
 - Co-transform *S. Typhimurium* with the Cas9-gRNA plasmid and the linear DNA repair template.
 - Alternatively, a two-plasmid system can be used, one expressing Cas9 and the other expressing the gRNA and containing the repair template.[13]
- Selection and Verification:
 - Select for transformants on agar plates containing the appropriate antibiotic corresponding to the resistance cassette in the repair template.
 - The expression of Cas9 will cleave the wild-type sseF gene, and only cells that have incorporated the repair template (and are thus resistant to the antibiotic) will survive.

- Verify the sseF deletion by PCR and DNA sequencing.
- Curing of the CRISPR Plasmid:
 - Cure the CRISPR-Cas9 plasmid from the confirmed mutant strain, often by passaging the bacteria in the absence of antibiotic selection.

Signaling Pathway Involving SseF

SseF is a key effector protein that, along with SseG, manipulates host cell autophagy to promote bacterial survival.[5][7] The following diagram illustrates the inhibitory effect of SseF and SseG on the Rab1A-mediated autophagy pathway.

SseF/SseG Inhibition of Autophagy



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Caption: SseF and SseG inhibit autophagy by targeting Rab1A.

This pathway highlights how SseF and SseG directly interact with the host's Rab1A protein, preventing its activation by the TRAPPIII complex.[5] This disruption blocks the downstream recruitment of the ULK1 complex, a crucial step for the initiation of autophagosome formation,

thereby inhibiting autophagy and promoting the intracellular survival of Salmonella.[5][7] The generation of an sseF deletion mutant would be expected to restore this autophagy-mediated clearance of the bacteria.

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